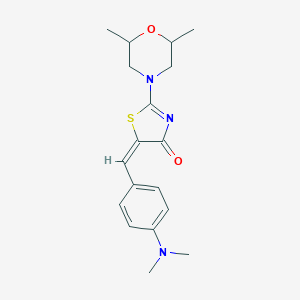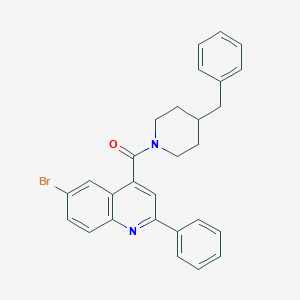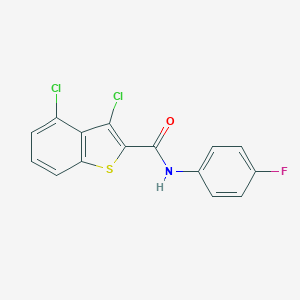
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one, also known as DMTB, is a thiazolone derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment. In
科学的研究の応用
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
作用機序
The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is through the inhibition of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. The inhibition of thioredoxin reductase by this compound leads to an increase in reactive oxygen species (ROS) and a decrease in antioxidant capacity, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant properties. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to determine if it can enhance their efficacy. Finally, the neuroprotective effects of this compound should be further studied to determine its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis method for (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one involves the condensation of 4-dimethylaminobenzaldehyde with 2,6-dimethylmorpholine and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
特性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-10-21(11-13(2)23-12)18-19-17(22)16(24-18)9-14-5-7-15(8-6-14)20(3)4/h5-9,12-13H,10-11H2,1-4H3/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETWZDSBKLQHGE-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444519.png)
![N-acetyl-7-(diethylamino)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B444521.png)


![Methyl 4-(4-chlorophenyl)-2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B444525.png)
methanone](/img/structure/B444529.png)
![2-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444530.png)
![1-[(3,4-Dichloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B444533.png)
![ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B444534.png)
![(3Z)-N-acetyl-3-[(4-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444535.png)
![(Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B444536.png)

![Isopropyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444539.png)
![(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444541.png)